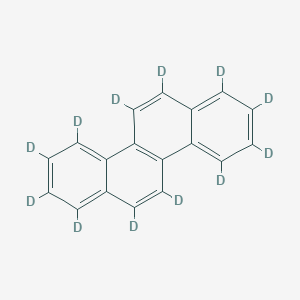
Chrysene-D12
Overview
Description
Synthesis Analysis
While specific synthesis methods for Chrysene-D12 were not found in the search results, it’s worth noting that this compound is a type of polycyclic aromatic hydrocarbon (PAH). PAHs are commonly found in the environment as a result of partially burned organic materials, such as petroleum, plastics, rubber, lubricants, and wood .Molecular Structure Analysis
The IUPAC name for this compound is 1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriochrysene . The InChI representation is InChI=1S/C18H12/c1-3-7-15-13 (5-1)9-11-18-16-8-4-2-6-14 (16)10-12-17 (15)18/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D .Physical and Chemical Properties Analysis
This compound has a molecular weight of 240.4 g/mol . It has a XLogP3 value of 5.7, indicating its lipophilicity . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . The exact mass and monoisotopic mass are 240.169221334 g/mol . The topological polar surface area is 0 Ų . It has a heavy atom count of 18 .Scientific Research Applications
Electroluminescence Studies
- Chrysene-D12 shows high phosphorescence and fluorescence quantum yields, making it valuable in the study of electroluminescence. Light-emitting diodes (LEDs) have been fabricated using this compound, demonstrating its application in the development of efficient lighting devices (Blumstengel & Dorsinville, 1999).
Quantitative Analysis in Mass Spectrometry
- This compound is used as an internal standard in mass spectrometry for the quantitative analysis of polycyclic aromatic hydrocarbons. This application highlights its importance in analytical chemistry, particularly in accurately determining the concentration of complex chemical compounds (Hankin et al., 1996).
Electron Paramagnetic Resonance Studies
- Research involving this compound in electron paramagnetic resonance studies has provided insights into the multiple orientation of this compound triplet states. This application is crucial in understanding the magnetic properties of certain materials at the molecular level (Gerkin & Winer, 1973).
Solar Cell Development
- This compound is involved in the development of perovskite solar cells. Its unique properties contribute to the creation of efficient hole transport materials, essential for enhancing the performance of solar cells (Tang et al., 2021).
Blue Fluorescent OLEDs
- The compound has been used in the synthesis of materials for organic light-emitting diodes (OLEDs) that exhibit blue fluorescent emission. This is significant in the field of display technologies, where efficient and vibrant color displays are constantly sought (Wu et al., 2014).
Photocatalytic Degradation Studies
- This compound is used in photocatalytic degradation studies, providing insights into efficient methods for the degradation of pollutants. This application is particularly relevant in environmental chemistry and pollution control (Rachna et al., 2018).
Biodegradation Research
- Research involving this compound has led to developments in biodegradation, particularly in the degradation of polycyclic aromatic hydrocarbons using specific bacterial strains. This application is crucial in bioremediation and environmental cleanup efforts (Vaidya et al., 2018).
Atmospheric Degradation Study
- Studies on the atmospheric degradation of this compound initiated by OH radicals provide valuable insights into the environmental impact and fate of this compound. Such research is essential in understanding and mitigating the effects of environmental pollutants (Ding et al., 2021).
Safety and Hazards
Chrysene-D12 is suspected of causing genetic defects and may cause cancer . It is very toxic to aquatic life with long-lasting effects . It may cause skin irritation, serious eye irritation, and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Mechanism of Action
Target of Action
Chrysene-D12 is a deuterium-labeled variant of Chrysene . Chrysene is a high molecular weight (HMW), polycyclic aromatic hydrocarbon (PAH) known for its recalcitrance and carcinogenic properties . .
Mode of Action
It is known that deuterium labeling can potentially affect the pharmacokinetic and metabolic profiles of drugs . This could alter the compound’s interaction with its targets and any resulting changes.
Pharmacokinetics
The presence of deuterium in the compound could potentially influence these properties .
Properties
IUPAC Name |
1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriochrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDECIBYCCFPHNR-AQZSQYOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C2C(=C(C4=C(C(=C(C(=C43)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00893474 | |
| Record name | Chrysene-d12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1719-03-5 | |
| Record name | Chrysene-d12 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chrysene-d12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1719-03-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate](/img/structure/B124270.png)
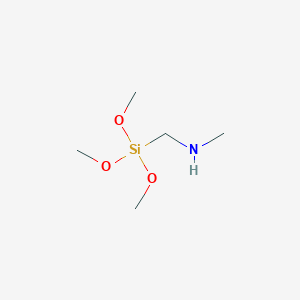
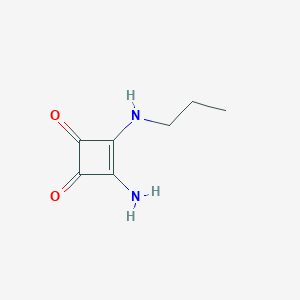

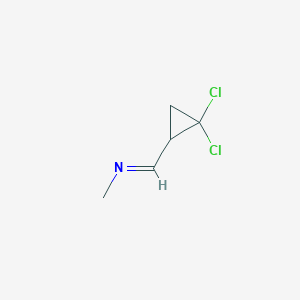

![4-Chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B124283.png)


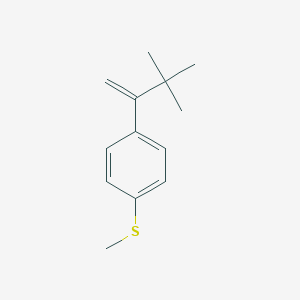
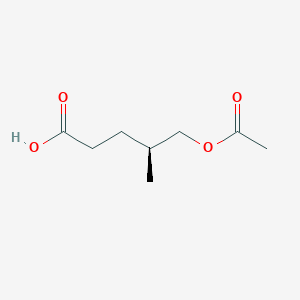
![6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B124299.png)
